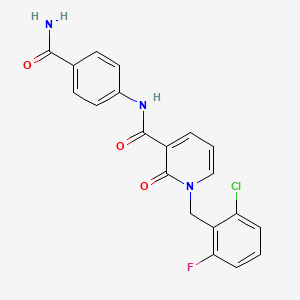

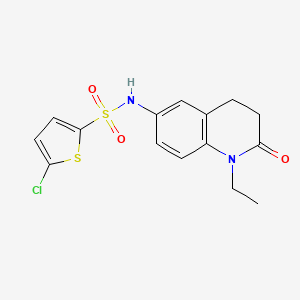

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

カタログ番号:

B2658919

CAS番号:

1210710-84-1

分子量:

398.506

InChIキー:

UUXMSDIEBAMUHC-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of a similar compound, “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (HB-UC-15)”, has been described . The general procedure involves dissolving a precursor compound in dichloromethane, adding trimethylamine dropwise, and stirring at room temperature for 30 minutes. Then, 4-nitro benzoyl chloride is added and stirring is continued for 1 hour .科学的研究の応用

Synthesis and Chemical Transformations

- Palladium-Catalyzed Synthesis : A method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed domino reaction, involving N-benzylation, benzylic C-H amidation, and dehydrogenation in water, is relevant to the compound (Hikawa et al., 2012).

- Thermal Fragmentation Studies : Investigations into the thermal fragmentation of N-arylbenzamide oximes, leading to various products through a free radical mechanism, could provide insights into the behavior of similar compounds (Gaber et al., 2008).

Pharmacological and Biological Applications

- HDAC6 Inhibitors : Studies on constrained heterocyclic analogues like tetrahydroisoquinolines, which show enhanced selectivity and inhibitory activity for the HDAC6 isoform, could be related to the compound's biological activity (Blackburn et al., 2013).

- Anticancer Agents : The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored for potential anticancer properties, with specific modifications on the phenyl ring showing potent cytotoxicity in various cancer cell lines (Redda et al., 2010).

Analytical and Diagnostic Applications

- Electrospray Mass Spectrometry : The study of N-linked carbohydrates derivatized at the reducing terminus, including derivatives from compounds similar to the one , using electrospray and collision-induced dissociation fragmentation spectra, could be relevant for analytical purposes (Harvey, 2000).

Material Science and Organic Chemistry

- Cyclization Processes : Research on the cyclization of 2-benzoylamino-N-methyl-thiobenzamides to 3-methyl-2-phenylquinazolin-4-thiones, and the characterization of these compounds, can be pertinent to the study of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide (Hanusek et al., 2006).

特性

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2/c1-2-7-19-11-13-20(14-12-19)25(29)27-23-15-16-24-22(18-23)10-6-17-28(24)26(30)21-8-4-3-5-9-21/h3-5,8-9,11-16,18H,2,6-7,10,17H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXMSDIEBAMUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

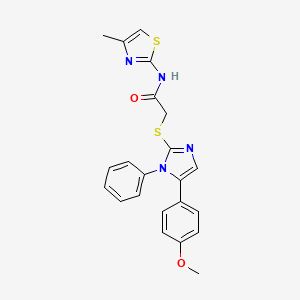

5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)...

Cat. No.: B2658838

CAS No.: 1241312-73-1

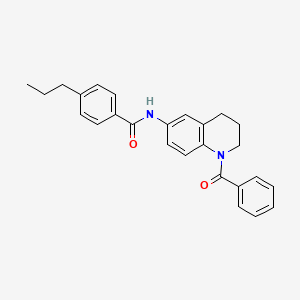

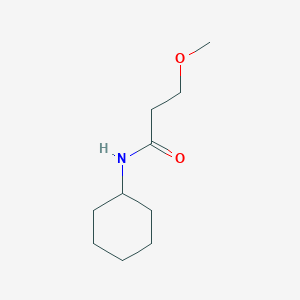

5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-...

Cat. No.: B2658841

CAS No.: 922026-40-2

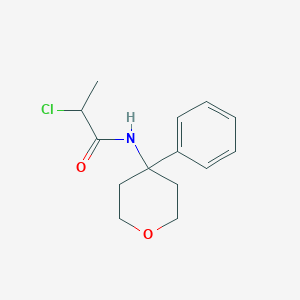

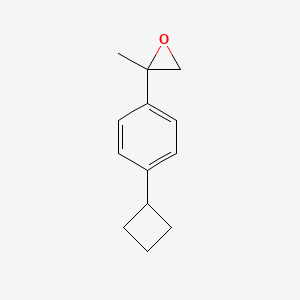

2-(4-Cyclobutylphenyl)-2-methyloxirane

Cat. No.: B2658842

CAS No.: 2248350-71-0

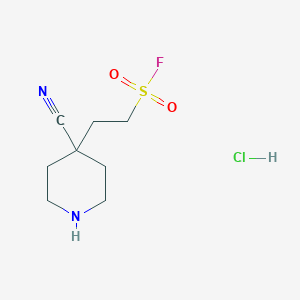

2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydroc...

Cat. No.: B2658843

CAS No.: 2361645-40-9

![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)

![3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2658844.png)

![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)

methanone](/img/structure/B2658854.png)